molecular formula C11H10F2O3 B11817418 Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate

Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate

Cat. No.: B11817418
M. Wt: 228.19 g/mol
InChI Key: BFNHNAMMOGCGIU-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C11H10F2O3. It is a derivative of butanoic acid and contains both fluorine and phenyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:

    Starting Materials: 2,4-difluoro-3-oxo-4-phenylbutanoic acid and methanol.

    Catalyst: Sulfuric acid or another strong acid.

    Reaction Conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-difluoro-3-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 2,4-difluoro-3-hydroxy-4-phenylbutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-oxo-4-phenylbutanoate
  • Methyl 2-oxo-4-phenylbutanoate
  • Methyl 3-oxo-4-phenylbutanoate

Uniqueness

Methyl 2,4-difluoro-3-oxo-4-phenylbutanoate is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

methyl 2,4-difluoro-3-oxo-4-phenylbutanoate

InChI

InChI=1S/C11H10F2O3/c1-16-11(15)9(13)10(14)8(12)7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

BFNHNAMMOGCGIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C(C1=CC=CC=C1)F)F

Origin of Product

United States

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